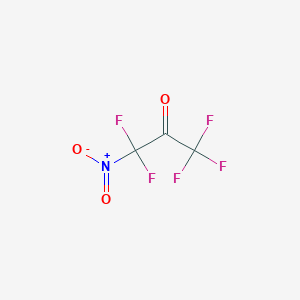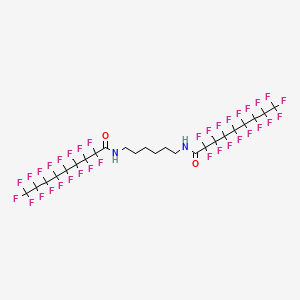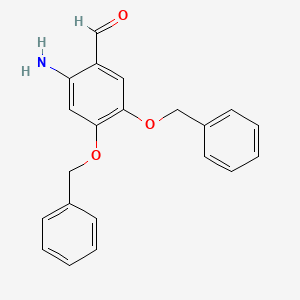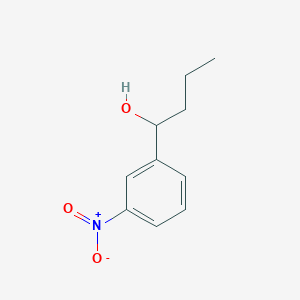
1-(3-Nitrophenyl)butan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitrophenyl)butan-1-OL is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitrophenyl)butan-1-OL typically involves the nitration of phenylbutanol. The process begins with the preparation of phenylbutanol, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
1-(3-Nitrophenyl)butan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(3-nitrophenyl)butan-1-one or 1-(3-nitrophenyl)butanal.
Reduction: Formation of 1-(3-aminophenyl)butan-1-OL.
Substitution: Formation of various substituted phenylbutanol derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Nitrophenyl)butan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Nitrophenyl)butan-1-OL involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)butan-1-OL: Similar structure but with the nitro group at the para position.
1-(2-Nitrophenyl)butan-1-OL: Similar structure but with the nitro group at the ortho position.
1-(3-Nitrophenyl)propan-1-OL: Similar structure but with a shorter carbon chain.
Uniqueness
1-(3-Nitrophenyl)butan-1-OL is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and potential applications. The butanol chain provides additional flexibility and functionality compared to shorter chain analogs.
Properties
CAS No. |
29067-54-7 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
1-(3-nitrophenyl)butan-1-ol |
InChI |
InChI=1S/C10H13NO3/c1-2-4-10(12)8-5-3-6-9(7-8)11(13)14/h3,5-7,10,12H,2,4H2,1H3 |
InChI Key |
KAQAPRWXYWRRMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC(=CC=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


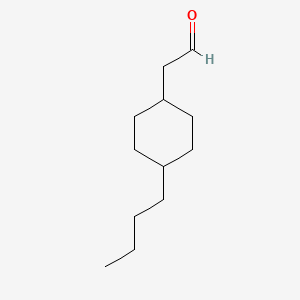
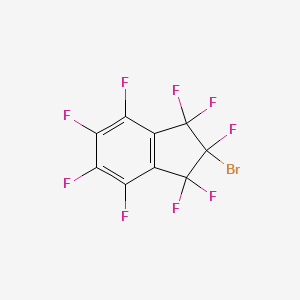
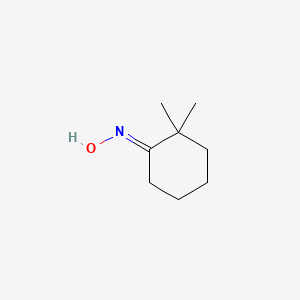
![Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14142828.png)
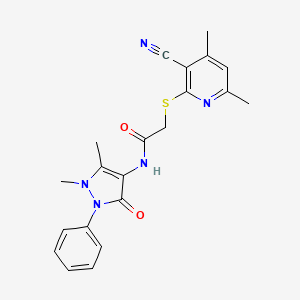
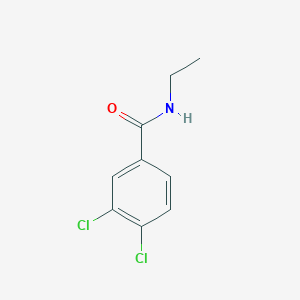
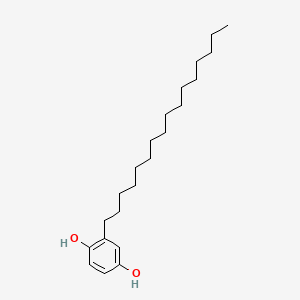
![[Hydroxy(phenyl)-lambda3-iodanyl] benzenesulfonate](/img/structure/B14142843.png)
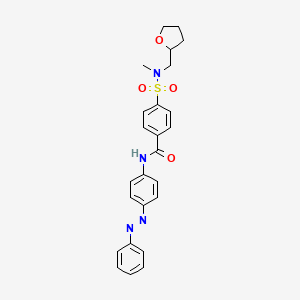
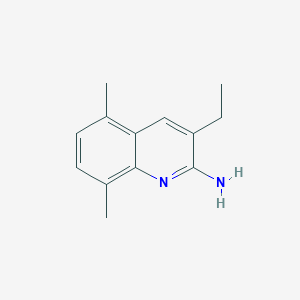
![1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one](/img/structure/B14142867.png)
